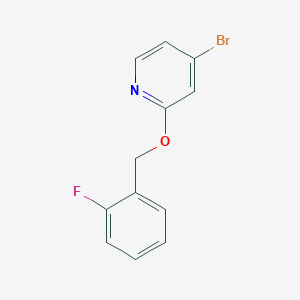

4-Bromo-2-(2-fluorobenzyloxy)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-[(2-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTVJTYQHGDLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 2-fluorobenzyl alcohol.

Reaction Conditions: The 2-fluorobenzyl alcohol is first converted to its corresponding 2-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.

Nucleophilic Substitution: The 2-fluorobenzyl bromide is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with various nucleophiles under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Drug Development

4-Bromo-2-(2-fluorobenzyloxy)pyridine has been utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing anticancer agents. For instance, studies have shown that derivatives of this compound can act as dual inhibitors of c-Met and VEGFR-2, which are crucial targets in cancer therapy. One notable derivative demonstrated IC values of 0.11 μM and 0.19 μM against these targets, indicating strong inhibition potential .

Biological Probes

The compound can be modified to create biological probes for studying cellular processes. Its ability to interact with specific biological targets allows researchers to investigate pathways involved in disease mechanisms.

Agrochemicals

Pesticide Development

In agrochemical applications, this compound serves as a key structural motif in the synthesis of active ingredients for pesticides. Its unique reactivity facilitates the development of compounds that protect crops from pests while minimizing environmental impact.

Organic Synthesis

Synthesis of Complex Molecules

The compound is a valuable building block in organic synthesis, particularly for the formation of biaryl intermediates through palladium-mediated coupling reactions with aryl boronic acids. This versatility allows chemists to design complex molecular architectures efficiently.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 4, fluorobenzyl ether at position 2 | Enhanced reactivity and potential biological activity |

| 5-Bromo-2-fluoropyridine | Bromine at position 5 | Lacks the benzyloxy group; primarily used in reactions |

| 2-Bromo-5-fluoropyridine | Bromine at position 2 | Similar reactivity but different substitution patterns |

| 4-Fluoroaniline | Amino group instead of pyridine nitrogen | Exhibits different biological activities due to amino group |

Case Study 1: Anticancer Agent Development

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on c-Met and VEGFR-2. Compound 12d emerged as a promising candidate with low nanomolar activity against both targets, suggesting its potential for further development into an effective cancer therapy .

Case Study 2: Pesticide Efficacy

Research into the agrochemical applications of this compound highlighted its effectiveness in formulations designed to combat specific agricultural pests. The structural features contribute to its ability to disrupt pest metabolism, showcasing its role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting substituent variations, molecular weights, and notable characteristics:

Key Differences and Functional Implications

Substituent Effects on Reactivity and Stability

- Halogen Position : Bromine at the 4-position (as in the target compound) facilitates electrophilic substitution reactions, whereas bromine at the 2-position (e.g., 2-bromo-3-methylpyridine, CAS 3430-17-9 ) alters regioselectivity in cross-coupling reactions.

- Fluorinated Groups: The 2-fluorobenzyloxy group in the target compound enhances steric and electronic effects compared to non-fluorinated analogues (e.g., 4-bromo-2-methoxypyridine). Fluorine’s electron-withdrawing nature increases oxidative stability and influences π-π stacking in molecular recognition .

Pharmacological Potential

Material Science

- Bromopyridines serve as precursors for functionalized polymers and ligands. The tetrafluoropyridine derivative 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine is used in high-performance materials due to its thermal stability .

Biological Activity

4-Bromo-2-(2-fluorobenzyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H9BrFNO

- CAS Number : 2091080-15-6

The compound features a pyridine ring substituted with a bromo group and a fluorobenzyloxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Potential

A significant area of investigation focuses on the compound's ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.

Table 1: Inhibition Potency of Pyridine Derivatives

| Compound | Target Receptor | IC50 (μM) |

|---|---|---|

| This compound | c-Met | TBD |

| 4-Fluoro-2-(benzyloxy)pyridine | VEGFR-2 | 0.11 |

| 2-Fluoro-4-(pyrazolone) derivative | c-Met, VEGFR-2 | 0.19 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely binds to the ATP-binding sites of RTKs, inhibiting their phosphorylation and subsequent signaling pathways that lead to cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyloxy group may enhance binding affinity and selectivity towards targeted receptors.

Case Studies and Research Findings

- Dual Inhibition Studies : Research has demonstrated that certain derivatives of pyridine compounds show dual inhibition capabilities against c-Met and VEGFR-2, suggesting a promising avenue for developing multi-targeted cancer therapies .

- Enzyme Inhibition : Investigations into the inhibition of serine hydrolases have revealed that modifications in the pyridine structure can significantly affect enzyme selectivity and potency .

- Pharmacokinetic Profiles : Studies on similar compounds indicate that modifications can also influence pharmacokinetic properties such as bioavailability and metabolic stability, critical factors for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2-fluorobenzyloxy)pyridine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A feasible route involves alkylation of 4-bromo-2-hydroxypyridine with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Reaction monitoring via TLC and purification by column chromatography ensures product isolation. Similar alkylation strategies are documented in the synthesis of bromopyridine derivatives (e.g., 4-bromo-2-(difluoromethyl)pyridine) . For structural analogs like Schiff bases, condensation reactions between aldehydes and amines in ethanol are also employed .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards.

- Structural Confirmation : Employ - and -NMR to verify substituent positions and integration ratios. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX suites (e.g., SHELXL for refinement) provides definitive structural proof, as demonstrated in related bromopyridine derivatives .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

- Methodological Answer : Key parameters include:

- Data Collection : High-resolution Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (e.g., 298 K) measurements to reduce thermal motion artifacts.

- Refinement : SHELXL-based refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via difference Fourier maps.

- Validation : Check R-factor (<0.05), wR-factor (<0.10), and data-to-parameter ratio (>10:1). Intramolecular interactions (e.g., O–H⋯N hydrogen bonds) should align with spectroscopic data (e.g., IR stretches at ~1614 cm⁻¹ for imine groups) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- Nucleophilic Substitution : Calculate electrostatic potential maps to locate electron-deficient regions (e.g., bromine site).

- Transition States : Use Gaussian or ORCA software to simulate reaction pathways and activation energies. Compare with experimental kinetics. Studies on pyridine derivatives show strong correlation between DFT-predicted charge transfer and experimental reactivity .

Q. How can researchers resolve contradictions in crystallographic data (e.g., anomalous bond lengths)?

- Methodological Answer :

- Data Reassessment : Re-exclude outliers using the I > 2σ(I) criterion. Check for twinning or disorder via PLATON software.

- Refinement Adjustments : Apply restraints (e.g., DFIX, SIMU) in SHELXL to stabilize problematic regions. Validate with Rfree cross-validation.

- Complementary Techniques : Pair SC-XRD with solid-state NMR or IR to resolve ambiguities. For example, intramolecular hydrogen bonds observed in SC-XRD should correlate with IR peaks .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodological Answer : Analyze packing motifs via Mercury or CrystalExplorer software. Key interactions include:

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., S(6) ring motifs) stabilize planar conformations.

- π-π Stacking : Assess centroid distances between aromatic rings (typically 3.5–4.0 Å).

- Halogen Bonding : Bromine may engage in Type-II interactions (C–Br⋯O/N). These features influence solubility and melting behavior, as seen in structurally similar Schiff bases .

Q. How can mechanistic studies differentiate between SNAr and radical pathways in bromine substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. SNAr typically shows significant KIE.

- Radical Traps : Add TEMPO or BHT; inhibition of reaction indicates radical intermediates.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates. For example, bromopyridines often follow SNAr due to strong electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.